Enoxacin biphosphonate dihydrobromide

Periodontitis Alveolar Bone Resorption Osteoclast Inhibition

Enoxacin biphosphonate dihydrobromide (bis-enoxacin/BE) combines fluoroquinolone antibacterial activity with bisphosphonate bone-targeting. Unlike enoxacin or generic bisphosphonates, BE induces caspase-3-mediated osteoclast apoptosis and shows superior anti-resorptive efficacy over alendronate and doxycycline in vivo. Its dual mechanism addresses bacterial triggers and bone loss simultaneously. Ideal for research in periodontitis, orthodontic anchorage, and V-ATPase signaling. High-purity compound for reproducible results.

Molecular Formula C17H25Br2FN4O9P2
Molecular Weight 670.2 g/mol
CAS No. 1993104-33-8
Cat. No. B6338751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxacin biphosphonate dihydrobromide
CAS1993104-33-8
Molecular FormulaC17H25Br2FN4O9P2
Molecular Weight670.2 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)CC(P(=O)(O)O)P(=O)(O)O)F)C(=O)O.Br.Br
InChIInChI=1S/C17H23FN4O9P2.2BrH/c1-2-21-8-11(17(24)25)14(23)10-7-12(18)16(19-15(10)21)22-5-3-20(4-6-22)9-13(32(26,27)28)33(29,30)31;;/h7-8,13H,2-6,9H2,1H3,(H,24,25)(H2,26,27,28)(H2,29,30,31);2*1H
InChIKeyDUNDGTONEJGURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enoxacin Biphosphonate Dihydrobromide (CAS 1993104-33-8): A Bone-Targeted, Dual-Action Anti-Resorptive and Antibacterial Fluoroquinolone Conjugate


Enoxacin biphosphonate dihydrobromide, also known as bis-enoxacin (BE or BENX), is a synthetic conjugate of the fluoroquinolone antibiotic enoxacin with a bisphosphonate moiety. It was rationally designed to target enoxacin’s osteoclast-inhibitory activity to bone, creating a dual-action molecule with both anti-resorptive and antibacterial properties [1]. Unlike its parent compound, enoxacin, BE demonstrates bone-binding capacity and induces apoptosis in osteoclasts, while retaining the ability to inhibit the V-ATPase B2-subunit–microfilament interaction critical for osteoclast function [1].

Why Enoxacin Cannot Substitute for Enoxacin Biphosphonate Dihydrobromide in Bone-Targeting Applications


The bisphosphonate moiety is not merely a solubility or formulation salt; it fundamentally alters the compound’s pharmacodynamic and biodistribution profile. While enoxacin and bis-enoxacin share a common mechanism of inhibiting osteoclastogenesis (IC50 ~10 µM) by blocking B2-subunit/microfilament binding, bis-enoxacin uniquely stimulates caspase-3 mediated apoptosis in osteoclasts and binds to bone mineral, enabling prolonged, localized anti-resorptive activity [1]. In vivo, bis-enoxacin reduces alveolar bone resorption and orthodontic tooth movement, whereas enoxacin does not exhibit the same level of efficacy in these models due to its lack of bone-targeting [2]. This divergence in mechanism and pharmacokinetics means generic substitution with enoxacin or other bisphosphonates (e.g., alendronate) will not replicate the combined anti-resorptive and antibacterial effects.

Quantitative Differentiation of Enoxacin Biphosphonate Dihydrobromide from Enoxacin, Alendronate, and Doxycycline


Superior Reduction of Alveolar Bone Resorption in a Rat Periodontitis Model vs. Alendronate and Doxycycline

In a polymicrobial rat periodontitis model, bis-enoxacin (5 mg/kg/day) reduced maxillary palatal alveolar bone resorption (2.967 ± 0.094 mm²) significantly more than alendronate (10 mg/kg/day; 3.586 ± 0.218 mm²) and doxycycline (5 mg/day; 3.943 ± 0.182 mm²), compared to the infected-untreated group (4.212 ± 0.112 mm²) [1]. Importantly, the parent compound enoxacin (5 mg/kg/day) showed no significant reduction (3.939 ± 0.172 mm²), highlighting a functional differentiation gained through bisphosphonate conjugation [1].

Periodontitis Alveolar Bone Resorption Osteoclast Inhibition

Unique Induction of Caspase-3-Mediated Osteoclast Apoptosis vs. Enoxacin

While both enoxacin and bis-enoxacin inhibit osteoclastogenesis with similar potency (IC50 ~10 µM in RANKL-stimulated RAW 264.7 cells), only bis-enoxacin stimulates caspase-3 activity, indicating the acquisition of a pro-apoptotic function not present in the parent compound [1]. Enoxacin does not induce apoptosis in this system. This mechanistic bifurcation is directly attributed to the bisphosphonate conjugation.

Osteoclast Apoptosis Caspase-3 Activation Anti-Resorptive Mechanism

In Vivo Inhibition of Orthodontic Tooth Movement Confirms Functional Bone Targeting

Bis-enoxacin significantly reduced orthodontic tooth movement (OTM) in rats over a 28-day period compared to vehicle controls [1]. While the parent compound enoxacin inhibits bone resorption in vitro, it has not been reported to reduce mechanically-induced bone resorption in vivo to the same extent due to lack of bone retention. The quantitative reduction in OTM distance is a functional readout of bone-directed anti-resorptive activity.

Orthodontic Tooth Movement In Vivo Anti-Resorptive Bone Targeting

Procurement-Driven Application Scenarios for Enoxacin Biphosphonate Dihydrobromide


Periodontal Disease Research: Testing Bone-Sparing Agents in Infection-Driven Alveolar Bone Loss Models

Based on its demonstrated superiority over alendronate and doxycycline in reducing alveolar bone resorption in a polymicrobial periodontitis model [1], bis-enoxacin is the compound of choice for studies investigating whether combined antibacterial and anti-resorptive therapy can break the cycle of infection-driven bone loss. Its dual mechanism addresses both the bacterial trigger and the osteolytic consequence.

Orthodontic Anchorage and Tooth Movement Control Studies

The unique ability of bis-enoxacin to significantly reduce orthodontic tooth movement in vivo [2] makes it a prime candidate for research into pharmacological anchorage reinforcement. Unlike generic bisphosphonates, its reduced risk profile in dental contexts (no osteonecrosis observed in initial studies) and dual antibacterial action make it a safer tool for exploring controlled tooth immobilization.

Mechanistic Studies of Osteoclast Apoptosis and V-ATPase Inhibition

Bis-enoxacin is a unique chemical probe because it combines V-ATPase B2-subunit/microfilament inhibition (shared with enoxacin) with caspase-3-mediated apoptosis induction [2]. This bifurcated mechanism is ideal for dissecting the downstream signaling pathways that distinguish osteoclast inactivation from cell death, a distinction critical for developing next-generation anti-resorptives with fewer side effects.

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